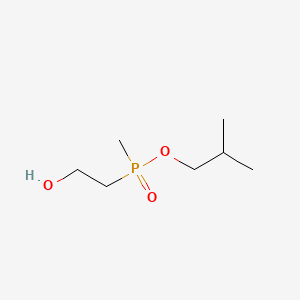
Isobutyl (2-hydroxyethyl)methylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl (2-hydroxyethyl)methylphosphinate: is an organophosphorus compound with the molecular formula C7H17O3P and a molar mass of 180.18 g/mol . This compound is characterized by the presence of a phosphinate group, which is a phosphorus atom bonded to an oxygen atom and a hydroxyl group, along with an isobutyl group and a 2-hydroxyethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl (2-hydroxyethyl)methylphosphinate typically involves the reaction of isobutyl alcohol with methylphosphinic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Isobutyl (2-hydroxyethyl)methylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Isobutyl (2-hydroxyethyl)methylphosphinate is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals .
Industry: In industrial applications, this compound is used as a flame retardant and as an additive in polymer production to enhance material properties .
Mecanismo De Acción
The mechanism of action of isobutyl (2-hydroxyethyl)methylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparación Con Compuestos Similares
- Isobutyl (2-hydroxyethyl)phosphonate
- Isobutyl (2-hydroxyethyl)phosphine oxide
- Isobutyl (2-hydroxyethyl)phosphine
Comparison: Isobutyl (2-hydroxyethyl)methylphosphinate is unique due to its specific phosphinate group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, phosphonates and phosphine oxides have different oxidation states and reactivity profiles, making this compound particularly valuable in specific applications .
Propiedades
Número CAS |
53314-61-7 |
|---|---|
Fórmula molecular |
C7H17O3P |
Peso molecular |
180.18 g/mol |
Nombre IUPAC |
2-[methyl(2-methylpropoxy)phosphoryl]ethanol |
InChI |
InChI=1S/C7H17O3P/c1-7(2)6-10-11(3,9)5-4-8/h7-8H,4-6H2,1-3H3 |
Clave InChI |
UDQBLBPJVKUWET-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COP(=O)(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
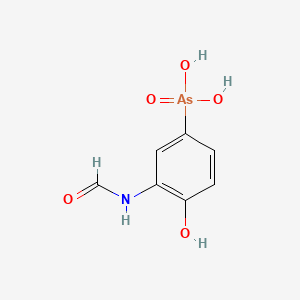
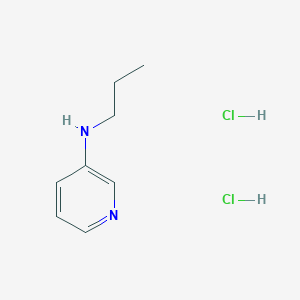
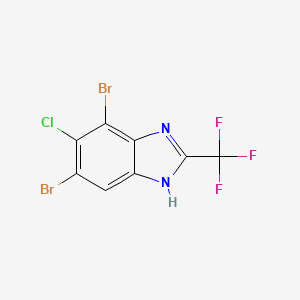

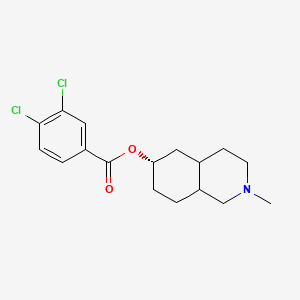
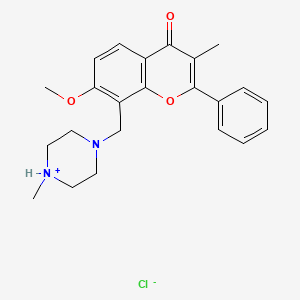
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13765056.png)
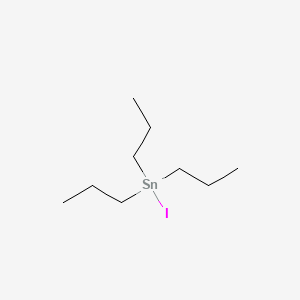

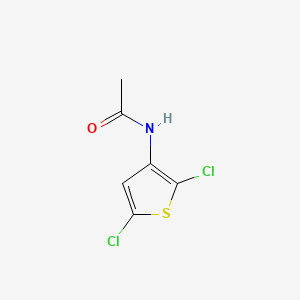
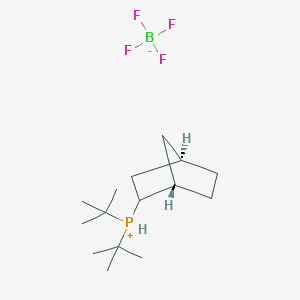
![N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide](/img/structure/B13765091.png)
